molecular formula C16H12O4 B3019637 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one CAS No. 23982-31-2

7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one

Cat. No. B3019637
CAS RN: 23982-31-2
M. Wt: 268.268
InChI Key: DYNGLVQFFBSENM-UHFFFAOYSA-N
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Description

7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one is a type of coumarin, a class of compounds with the core structure of 1,2-benzopyranone . It is a unique kind of oxygen-containing heterocycle that is widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one and its derivatives has been a topic of interest for many organic and pharmaceutical chemists . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is discussed .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one is characterized by a linear formula of C22H16O4 . The InChI key is RUNKFNRKRKBFRU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one are complex and varied. For instance, it has been shown that 7-hydroxy-4-methyl-2H-chromen-2-one was formed through the Pechmann reaction between resorcinol and ethyl acetoacetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one are characterized by its solid form . It has a molecular weight of 342.3426 .

Safety and Hazards

The safety information for 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one indicates that it is classified as Acute Tox. 1 Dermal, Aquatic Chronic 4, Eye Irrit. 2, and Skin Irrit. 2 . The precautionary statements include P262, P264, P273, P280, P302 + P352 + P310 .

Future Directions

The future directions for the study and application of 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one are vast. Given its wide range of biological activities, it has potential for further development in the treatment of various diseases . Additionally, its strong fluorescence makes it valuable in the development of fluorescent probes, dyes, and optical materials .

properties

IUPAC Name

7-hydroxy-4-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-16(18)20-15-8-11(17)4-7-13(14)15/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNGLVQFFBSENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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